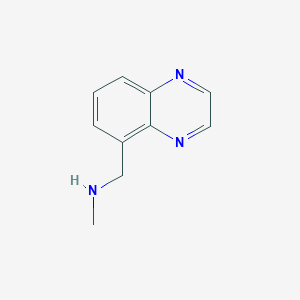

N-Methyl-1-(quinoxalin-5-yl)methanamine

Description

Historical Context and Evolution of Quinoxaline (B1680401) Derivatives

The journey of quinoxaline chemistry began in the late 19th century, with the first synthesis of quinoxaline derivatives being a landmark achievement. mdpi.com The classical and most widely recognized method for synthesizing the quinoxaline ring system is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. mdpi.comsapub.orgresearchgate.net This fundamental reaction has been the bedrock for the creation of a vast library of quinoxaline derivatives over the decades.

Early research into quinoxalines was primarily driven by academic interest in their chemical properties and reactivity. However, the discovery of naturally occurring antibiotics containing the quinoxaline moiety, such as echinomycin (B1671085) and levomycin, which demonstrated potent activity against Gram-positive bacteria, marked a significant turning point. derpharmachemica.com This discovery propelled quinoxalines into the realm of medicinal chemistry, sparking extensive investigations into their therapeutic potential.

Over the years, synthetic methodologies for quinoxaline derivatives have evolved significantly. While the classical condensation method remains relevant, modern chemistry has introduced a plethora of new techniques. These include microwave-assisted synthesis, the use of green catalysts, and one-pot reactions, all aimed at improving efficiency, yield, and environmental friendliness. nih.gov This continuous evolution in synthetic strategies has made a diverse range of substituted quinoxalines more accessible for research and development.

Structural Characteristics and Chemical Importance of the Quinoxaline Scaffold

The quinoxaline scaffold, with its molecular formula C₈H₆N₂, possesses a unique set of structural and electronic features that underpin its chemical importance. hillsdale.edutijer.org The fusion of an electron-rich benzene (B151609) ring with an electron-deficient pyrazine (B50134) ring creates a distinct electronic environment. The two nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, a crucial feature for molecular recognition and interaction with biological targets. tijer.org

The aromatic nature of the quinoxaline ring system provides it with significant stability. The positions on both the benzene and pyrazine rings are amenable to substitution, allowing for the fine-tuning of the molecule's steric, electronic, and lipophilic properties. This structural versatility is a key reason for the quinoxaline scaffold's prevalence in medicinal chemistry, as it allows for the optimization of pharmacological activity and pharmacokinetic profiles. tijer.org The primary sites for substitution to modulate biological activity are often the 2, 3, 6, and 7 positions. tijer.org

Positioning of N-Methyl-1-(quinoxalin-5-yl)methanamine within Quinoxaline-Based Research

N-Methyl-1-(quinoxalin-5-yl)methanamine is a specific derivative that features a methylaminomethyl group attached to the 5-position of the quinoxaline ring. While extensive research on this particular compound is not widely documented in publicly available literature, its structure places it within a class of compounds that are of significant interest. The presence of a basic amino group attached to the quinoxaline core suggests its potential to engage in specific interactions with biological macromolecules.

The synthesis of this compound can be envisioned through established chemical transformations. A plausible synthetic route would involve the starting material, quinoxaline-5-carbaldehyde. scbt.comkeyorganics.net This aldehyde can undergo a reductive amination reaction with methylamine (B109427). wikipedia.orgmasterorganicchemistry.com In this two-step, one-pot process, the methylamine first reacts with the aldehyde to form an intermediate imine, which is then reduced in situ by a suitable reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, to yield the final product, N-Methyl-1-(quinoxalin-5-yl)methanamine. wikipedia.orgmasterorganicchemistry.com

Given the broad range of biological activities exhibited by other amino-substituted quinoxalines, it is reasonable to hypothesize that N-Methyl-1-(quinoxalin-5-yl)methanamine could be a valuable building block or a candidate for screening in various therapeutic areas.

Overview of Research Trajectories for Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are arguably the most significant class of compounds in the field of drug discovery. nih.govnih.govrsc.org It is estimated that over 85% of all biologically active compounds contain a heterocyclic moiety, with nitrogen-based rings being the most common. nih.govrsc.org Their prevalence stems from their ability to mimic the structures of natural molecules and to participate in crucial biological interactions, such as hydrogen bonding, which is vital for drug-receptor binding. nih.gov

The structural diversity of nitrogen heterocycles is immense, ranging from simple five- and six-membered rings to complex fused systems. This diversity provides a vast chemical space for the design of novel therapeutic agents. Many blockbuster drugs contain nitrogen heterocyclic cores, highlighting their importance in modern medicine. nih.gov

Research in this area is constantly evolving, with several key trajectories. One major focus is the development of novel synthetic methods to access new and diverse heterocyclic scaffolds. openmedicinalchemistryjournal.com Another is the exploration of these compounds as inhibitors of various enzymes, such as kinases and proteases, which are often implicated in diseases like cancer and viral infections. nih.gov Furthermore, there is a growing interest in the use of nitrogen heterocyles in the development of new antibacterial, antifungal, and antiviral agents to combat the growing threat of drug resistance. researchgate.netnih.gov The study of compounds like N-Methyl-1-(quinoxalin-5-yl)methanamine falls squarely within this vibrant and critical area of research.

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

N-methyl-1-quinoxalin-5-ylmethanamine |

InChI |

InChI=1S/C10H11N3/c1-11-7-8-3-2-4-9-10(8)13-6-5-12-9/h2-6,11H,7H2,1H3 |

InChI Key |

QCCJCXLZMVNBJV-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=C2C(=CC=C1)N=CC=N2 |

Origin of Product |

United States |

Investigation of Pharmacological and Biological Activities of N Methyl 1 Quinoxalin 5 Yl Methanamine and Its Analogs

Antimicrobial Spectrum Analysis

Quinoxaline (B1680401) derivatives are recognized for their broad-spectrum antimicrobial properties, exhibiting activity against various pathogenic microorganisms. sapub.orgnih.gov The core structure serves as a versatile backbone for developing agents that can combat bacterial, fungal, and mycobacterial infections. pharmatutor.orgsemanticscholar.org

Antibacterial Activity against Gram-Positive and Gram-Negative Pathogens

Analogs of N-Methyl-1-(quinoxalin-5-yl)methanamine have shown notable efficacy against a range of both Gram-positive and Gram-negative bacteria. nih.govtandfonline.com Standard testing methodologies, such as the disc diffusion method, have been employed to evaluate the antibacterial potential of these compounds. nih.gov Studies have demonstrated the inhibitory effects of various quinoxaline derivatives against pathogens like Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.gov The mechanism of action for some derivatives involves interaction with bacterial DNA; for instance, certain nitro-quinoxaline compounds are thought to alter the DNA structure of bacterial cells, thereby inhibiting DNA synthesis. tandfonline.com Furthermore, specific quinoxaline derivatives, such as those found in antibiotics like echinomycin (B1671085), are known to effectively inhibit the growth of Gram-positive bacteria. nih.gov

Table 1: Antibacterial Activity of Selected Quinoxaline Analogs

| Compound Type | Bacterial Strain | Type | Activity Noted |

|---|---|---|---|

| Tetrazolo[1,5-a]quinoxalines | Gram-positive bacteria | Gram-Positive | High degree of inhibition |

| Tetrazolo[1,5-a]quinoxalines | Gram-negative bacteria | Gram-Negative | High degree of inhibition |

| 2,3-diphenyl quinoxaline-1,4-di-N-oxides | Gram-positive bacteria | Gram-Positive | Significant activity |

| 2,3-diphenyl quinoxaline-1,4-di-N-oxides | Gram-negative bacteria | Gram-Negative | Significant activity |

| Schiff base derivatives | Staphylococcus aureus | Gram-Positive | Moderate to good activity |

| Schiff base derivatives | Bacillus subtilis | Gram-Positive | Moderate to good activity |

| Schiff base derivatives | Escherichia coli | Gram-Negative | Moderate to good activity |

Antifungal Efficacy

The antifungal properties of quinoxaline derivatives have been well-documented, with various analogs demonstrating potent activity against a spectrum of fungal pathogens. sapub.orgwisdomlib.org Research has highlighted their effectiveness against clinically relevant yeasts, such as multiple Candida species, and molds. nih.govacs.org For example, the novel compound 3-hydrazinoquinoxaline-2-thiol has shown promising antifungal and anti-inflammatory activity against different Candida species, with in vitro efficacy comparable to Amphotericin B against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov

In the realm of agriculture, quinoxaline derivatives have been developed to combat plant pathogenic fungi. mdpi.comrsc.org A study on novel quinoxaline-2-oxyacetate hydrazide derivatives revealed remarkable inhibitory activities against fungi such as Botrytis cinerea, Gibberella zeae, and Rhizoctonia solani. mdpi.com Specifically, certain compounds exhibited more potent activity against Rhizoctonia solani than the commercial fungicide azoxystrobin. rsc.org

Table 2: Antifungal Activity of Selected Quinoxaline Derivatives

| Compound/Analog | Fungal Species | Efficacy (EC₅₀ or MIC) | Reference Compound |

|---|---|---|---|

| Compound 5j | Rhizoctonia solani | EC₅₀ = 8.54 µg/mL | Azoxystrobin (26.17 µg/mL) |

| Compound 5t | Rhizoctonia solani | EC₅₀ = 12.01 µg/mL | Azoxystrobin (26.17 µg/mL) |

| Compound 15 | Gibberella zeae | EC₅₀ = 0.87 µg/mL | Ridylbacterin |

| Compound 15 | Colletotrichum orbiculare | EC₅₀ = 1.01 µg/mL | Carbendazim (2.32 µg/mL) |

| Compound Ac12 | Botrytis cinerea | EC₅₀ = 0.50 µg/mL | Azoxystrobin (>30 µg/mL) |

| Compound 5d | Candida krusei | MIC₉₀ = 2 µg/mL | Fluconazole (16 µg/mL) |

Antimycobacterial Potential against Mycobacterium tuberculosis

Quinoxaline and its analogs, particularly quinoxaline 1,4-di-N-oxides, have emerged as a promising class of compounds with significant potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.govnih.gov Numerous studies have highlighted derivatives with potent in vitro activity, in some cases comparable to first-line anti-TB drugs like isoniazid. nih.govmdpi.comresearchgate.net

Research has shown that certain esters of quinoxaline 1,4-di-N-oxide exhibit minimum inhibitory concentrations (MIC) as low as 0.12 µg/mL against susceptible strains of M. tuberculosis. nih.govresearchgate.net These compounds have also demonstrated effectiveness against nonreplicating persistent bacteria and drug-monoresistant strains. nih.govmdpi.com The structural features influencing this activity are a key area of investigation; for example, the presence of a trifluoromethyl group or an ester group at specific positions on the quinoxaline ring can enhance biological effects. nih.govresearchgate.net A proposed mechanism of action for some of these derivatives is the inhibition of M. tuberculosis DNA gyrase, an enzyme crucial for DNA replication. nih.govmdpi.com

Table 3: In Vitro Activity of Quinoxaline Analogs against M. tuberculosis

| Compound Series | Key Structural Feature | Activity Range (MIC) | Note |

|---|---|---|---|

| Esters of quinoxaline 1,4-di-N-oxide | Trifluoromethyl group at R₂-position | < 2.0 µg/mL | Enhanced activity due to electronegativity. nih.gov |

| 3-phenylquinoxaline 1,4-di-N-oxide | Fluorine atom at 7-position or para-position of phenyl ring | < 0.2 µg/mL | High potency and low cytotoxicity. |

| Quinoxaline-derived chalcones | Chalcone moiety | 3.13 to 12.5 µg/mL | Synergistic effect with moxifloxacin observed for some compounds. nih.gov |

Anticancer and Cytotoxic Mechanisms

The quinoxaline scaffold is a foundational structure for the development of novel anticancer agents. nih.govnih.gov Derivatives have been shown to inhibit the growth of various human tumor cell lines and induce programmed cell death through multiple biochemical pathways. nih.govnih.govtandfonline.com

Inhibition of Cancer Cell Proliferation and Viability

Quinoxaline derivatives have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. pharmatutor.orgsapub.org Extensive in vitro studies have evaluated their anti-proliferative activity against cancers of the colon (HCT116), liver (HepG2), breast (MCF-7), prostate (PC-3), and lung (A549). nih.govtandfonline.comul.ac.za

For instance, specific quinoxaline-based compounds exhibited potent anti-proliferative effects against PC-3 prostate cancer cells, with IC₅₀ values as low as 2.11 µM. tandfonline.comnih.gov In studies on lung cancer, derivatives such as 3-(quinoxaline-3-yl) prop-2-ynyl methanosulphate and 3-(quinoxaline-3-yl) prop-2-yn-1-ol showed significant, dose-dependent inhibition of A549 cell viability. ul.ac.zanih.gov A notable characteristic of some of these compounds is their selectivity, showing cytotoxicity towards cancer cells while having minimal impact on non-cancerous cell lines. nih.govul.ac.za The mechanism often involves the inhibition of key enzymes in cancer progression, such as protein tyrosine kinases and topoisomerase II. nih.govtandfonline.comnih.gov

Table 4: Cytotoxic Activity of Quinoxaline Analogs on Various Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | Cancer Type | IC₅₀ Value |

|---|---|---|---|

| Compound IV | PC-3 | Prostate | 2.11 µM |

| Compound III | PC-3 | Prostate | 4.11 µM |

| Compound VIIIc | HCT116 | Colon | Promising Activity |

| Benzo[g]quinoxaline 3 | MCF-7 | Breast | 2.89 µM |

| LA-39B | A549 | Lung | Significant Inhibition |

| LA-55 | A549 | Lung | Significant Inhibition |

Apoptosis Induction and Related Biochemical Pathways

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govucsf.edu These compounds can trigger apoptosis through various interconnected biochemical pathways, demonstrating a multi-faceted approach to eliminating cancer cells. tandfonline.comnih.gov

One common pathway involves cell cycle arrest. Studies have shown that certain quinoxaline derivatives can halt the cell cycle at the S phase or G2/M phase, preventing cancer cells from dividing and proliferating. nih.govtandfonline.comnih.gov This arrest is often a prelude to apoptosis. semanticscholar.org

The intrinsic or mitochondrial pathway of apoptosis is frequently activated by these compounds. nih.gov This involves the disruption of the mitochondrial membrane potential and the modulation of the Bcl-2 family of proteins. nih.govmdpi.com Specifically, quinoxaline derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards cell death. tandfonline.comul.ac.zanih.govmdpi.com This leads to the activation of a cascade of enzymes called caspases, including caspase-3 and caspase-8, which are the executioners of apoptosis. tandfonline.comnih.govrsc.org Furthermore, the tumor suppressor protein p53 is often upregulated, which plays a crucial role in initiating the apoptotic process. tandfonline.comnih.govrsc.org Some quinoxaline analogs also function as topoisomerase II inhibitors, an enzyme vital for DNA replication in cancer cells, leading to DNA damage and subsequent apoptosis. tandfonline.comnih.govmdpi.com

Cell Cycle Arrest Phenomena

Quinoxaline derivatives have been investigated for their potential to halt the proliferation of cancer cells by inducing cell cycle arrest. While direct studies on N-Methyl-1-(quinoxalin-5-yl)methanamine are not extensively documented, various analogs have demonstrated the ability to interfere with the normal progression of the cell cycle, often leading to apoptosis.

For instance, certain novel quinoxaline-based inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have been shown to cause cell cycle arrest at the G2/M phase in cancer cell lines. One such study on a potent quinoxaline derivative revealed a significant increase in the percentage of cells in the G2/M phase, which is indicative of apoptosis induction potential sphinxsai.com. Another study on a different series of quinoxaline derivatives targeting VEGFR-2 also reported cell cycle arrest at the G2/M phase in HepG2 cells nih.gov. Similarly, a quinoxaline-based derivative was found to arrest the cell cycle at the S phase in PC-3 prostate cancer cells tandfonline.com. These findings suggest that compounds containing the quinoxaline moiety, such as N-Methyl-1-(quinoxalin-5-yl)methanamine, may possess similar cytostatic effects.

Table 1: Effect of Quinoxaline Analogs on Cell Cycle Progression

| Compound/Analog | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| Quinoxaline-based VEGFR-2 inhibitor | MCF-7 | Arrest at G2/M phase | sphinxsai.com |

| Triazolo[4,3-a]quinoxaline derivative | HepG2 | Arrest at G2/M phase | nih.gov |

Molecular Targeting of Kinases (e.g., VEGFR-2, EGFR, c-Jun N-terminal kinases)

The quinoxaline scaffold has been identified as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets, including various protein kinases that are crucial in cancer progression ekb.eg.

VEGFR-2 Inhibition: Several studies have focused on developing quinoxaline derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. A series of 3-methylquinoxaline-based derivatives were synthesized and evaluated for their VEGFR-2 inhibitory activity, with some compounds showing IC50 values in the nanomolar range rsc.org. Another study reported new triazolo[4,3-a]quinoxaline-based compounds as potent VEGFR-2 inhibitors, with the most active compound having an IC50 value of 3.2 nM, comparable to the reference drug sorafenib nih.gov. These findings highlight the potential of the quinoxaline core, and by extension N-Methyl-1-(quinoxalin-5-yl)methanamine, to be developed as anti-angiogenic agents.

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy, and quinoxaline derivatives have shown promise as EGFR inhibitors. A series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors of EGFR were designed and synthesized, with several compounds exhibiting potent inhibition of wild-type EGFR nih.gov. Furthermore, novel quinoxaline derivatives have been identified as dual inhibitors of EGFR and COX-2, suggesting a multi-targeted approach to cancer and inflammation nih.govrsc.org. Research on quinoxalinone derivatives has also identified them as potential inhibitors of mutant forms of EGFR, which are responsible for drug resistance elsevierpure.commdpi.com.

c-Jun N-terminal Kinase (JNK) Inhibition: JNKs are involved in stress signaling pathways implicated in various diseases. Derivatives of 11H-indeno[1,2-b]quinoxalin-11-one oxime have been synthesized and evaluated as JNK inhibitors, with several compounds exhibiting submicromolar binding affinity for JNK isoforms nih.govnih.gov. These compounds also demonstrated the ability to inhibit downstream signaling events, confirming their JNK inhibitory activity in cellular assays nih.gov.

Table 2: Kinase Inhibitory Activity of Quinoxaline Analogs

| Kinase Target | Quinoxaline Analog | IC50 Value | Reference |

|---|---|---|---|

| VEGFR-2 | 3-Methylquinoxaline derivative (17b) | 2.7 nM | rsc.org |

| VEGFR-2 | Triazolo[4,3-a]quinoxaline derivative (14a) | 3.2 nM | nih.gov |

| EGFR (wild-type) | Imidazo[1,2-a]quinoxaline derivative (7j) | 193.18 nM | nih.gov |

| EGFR | 4-Methyl-3-oxoquinoxaline derivative (11) | 0.508 nM | figshare.com |

DNA Intercalation and Topoisomerase II Inhibition

The planar aromatic structure of the quinoxaline ring system makes it an ideal candidate for intercalation into the DNA double helix. This mechanism of action can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. Several quinoxaline derivatives have been designed and synthesized as potential DNA intercalators and topoisomerase II inhibitors nih.govbenthamdirect.com.

One study reported a series of nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives that were evaluated for their DNA binding activities. The most potent compound in this series displayed a high binding affinity, with an IC50 value comparable to that of doxorubicin, a well-known DNA intercalating agent rsc.org. Another series of triazoloquinoxalines were also identified as DNA intercalators and topoisomerase II inhibitors, with some derivatives exhibiting potent activity nih.gov. A quinoxaline-based derivative, referred to as compound IV, was shown to have a good binding affinity for topoisomerase II and exhibited inhibitory effects on the enzyme with an IC50 value of 7.529 µM tandfonline.com. These studies suggest that the quinoxaline scaffold is a promising pharmacophore for the development of new anticancer agents that target DNA.

Table 3: DNA Intercalation and Topoisomerase II Inhibitory Activities of Quinoxaline Analogs

| Activity | Quinoxaline Analog | IC50 Value | Reference |

|---|---|---|---|

| DNA Intercalation | nih.govnih.govnih.govTriazolo[4,3-a]quinoxaline derivative (12d) | 35.33 ± 1.8 μM | rsc.org |

| DNA Intercalation | Triazoloquinoxaline derivative (7e) | 29.06 µM | nih.gov |

| Topoisomerase II Inhibition | Quinoxaline derivative (19) | 6.4 µM | nih.gov |

Anti-Inflammatory Modulations

Quinoxaline derivatives have demonstrated significant anti-inflammatory properties in various experimental models. These compounds can modulate inflammatory pathways by inhibiting key enzymes and reducing the production of pro-inflammatory mediators.

Several novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities unav.edu. Some of these compounds showed important in vivo anti-inflammatory effects, with one derivative exhibiting an effect (41% inhibition of edema) similar to that of the standard drug indomethacin (47% inhibition) unav.edu. Another study on aminoalcohol-based quinoxaline derivatives, DEQX and OAQX, demonstrated their ability to reduce leukocyte migration and decrease the levels of pro-inflammatory cytokines IL-1β and TNF-α nih.gov. Furthermore, quinoxaline sulfonamide derivatives have been screened for their in vitro anti-inflammatory activity, with all tested derivatives showing some level of inhibition of inflammation sphinxsai.com. The anti-inflammatory potential of quinoxaline derivatives has also been linked to their ability to act as dual inhibitors of EGFR and COX-2 rsc.org.

Neuroprotective Research and Potential Applications

Recent research has highlighted the neuroprotective potential of quinoxaline derivatives, suggesting their possible application in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.

A study on 6-aminoquinoxaline derivatives identified a compound, PAQ (4c), that was able to attenuate neurodegeneration in a mouse model of Parkinson's disease acs.org. The neuroprotective action of this compound was partially attributed to the activation of ryanodine receptor channels in the endoplasmic reticulum acs.org. Another study explored the neuroprotective effects of new quinoxaline derivatives in the context of Alzheimer's disease. The results showed that some derivatives, notably QX-4 and QX-6, enhanced neuronal viability, protected against Aβ-induced toxicity, reduced intracellular reactive oxygen species (ROS), and downregulated inflammatory cytokines journalajrb.com. These findings suggest that the quinoxaline scaffold could be a valuable starting point for the development of new drugs to combat neurodegenerative diseases.

Antiprotozoal Activities

The quinoxaline core structure is present in compounds that have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A series of quinoxaline-based anti-schistosomal compounds were evaluated for their activity against P. falciparum and were found to have potent anti-plasmodial activity, with some compounds exhibiting low nanomolar potency against both drug-sensitive (3D7) and multidrug-resistant (Dd2) strains plos.orgnih.gov. One of the lead compounds, compound 22, showed an IC50 of 22 nM against the 3D7 strain and 32 nM against the Dd2 strain nih.gov. Structure-activity relationship studies on these compounds indicated that modifications to the quinoxaline core can significantly impact their antimalarial potency nih.gov. The dual activity of these compounds against both Schistosoma and Plasmodium suggests a potential for broad-spectrum antiparasitic agents plos.org.

Table 4: Antimalarial Activity of Quinoxaline Analogs against P. falciparum

| Quinoxaline Analog | P. falciparum Strain | IC50 Value | Reference |

|---|---|---|---|

| Compound 22 | 3D7 | 22 nM | nih.gov |

Antileishmanial and Antitrypanosomal Investigations

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds with promising activity against kinetoplastid parasites, including Leishmania and Trypanosoma species. Research has focused on various substituted quinoxalines, demonstrating their potential as scaffolds for novel antiparasitic drugs.

A study evaluating 2,3-disubstituted quinoxaline derivatives identified several compounds with potent antileishmanial and antitrypanosomal activity. The introduction of methylsulfoxyl and methylsulfonyl groups into the quinoxaline ring was directly linked to a significant increase in antiprotozoal activity. For instance, a compound featuring two chlorine atoms in its structure (compound 6b ) proved to be the most potent derivative against all tested forms of the parasites, with an IC50 of 0.1 µM for Leishmania amazonensis promastigotes and Trypanosoma cruzi epimastigotes. rjraap.com This particular analog also demonstrated high selectivity for L. amazonensis, with a selectivity index of 107.6. rjraap.com Another derivative with a methylsulfonyl group and a bromine substitution (compound 7d ) also showed excellent activity. rjraap.com The presence of halogen elements, such as chlorine, bromine, and fluorine, in the quinoxaline structure consistently resulted in improved antiparasitoal activity. rjraap.com

Quinoxaline 1,4-di-N-oxides (QdNOs) have also been extensively investigated. These compounds show good inhibitory activity against the growth of T. cruzi in vitro, with IC50 values comparable to the reference drug nifurtimox. frontiersin.orgnih.gov Structure-activity relationship (SAR) analyses have revealed that the presence of an electron-withdrawing halo-substituent on the benzene (B151609) portion of the quinoxaline ring enhances activity. frontiersin.orgnih.gov Conversely, more hydrophilic compounds tend to have decreased antitrypanosomal effects. frontiersin.orgnih.gov The proposed mechanism of action for some of these QdNO derivatives involves the inhibition of mitochondrial dehydrogenases in T. cruzi cells. nih.gov Furthermore, in silico studies have suggested that certain quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives may act by inhibiting trypanothione reductase (TR), an enzyme crucial for the parasite's survival and absent in mammalian hosts. tandfonline.com

**Table 1: In Vitro Activity of Selected Quinoxaline Analogs Against T. cruzi and *L. amazonensis***

| Compound ID | Key Structural Features | Activity against T. cruzi (Epimastigotes) IC50 (µM) | Activity against L. amazonensis (Promastigotes) IC50 (µM) | Selectivity Index (L. amazonensis) |

|---|---|---|---|---|

| 6a | Methylsulfoxyl group | > 0.8 | > 0.8 | 27.8 |

| 6b | Two Chlorine atoms, Methylsulfoxyl group | 0.1 | 0.1 | 107.6 |

| 7d | Bromine atom, Methylsulfonyl group | > 0.3 | > 0.3 | 71.4 |

| 5i | Two Chlorine atoms (benzene ring) | - | 5.3 | 38.5 |

Data sourced from a study on 2,3-disubstituted quinoxaline derivatives. rjraap.com

Anti-Amoebic Properties

The therapeutic potential of quinoxaline derivatives extends to activity against Entamoeba histolytica, the protozoan parasite responsible for amoebiasis. Specifically, quinoxaline-1,4-di-N-oxides (QdNOs) have been identified as a promising scaffold for the development of new anti-amoebic agents. nih.gov

In vitro studies have demonstrated that various ester derivatives of quinoxaline-7-carboxylate 1,4-di-N-oxide can inhibit the growth of the HM1:IMSS strain of E. histolytica. nih.gov Several of these compounds exhibited greater anti-amoebic activity than the standard drug, metronidazole. nih.gov For example, n-butyl and iso-butyl quinoxaline-7-carboxylate-1,4-di-N-oxide derivatives were evaluated, with compounds T-142 and T-143 showing the most potent amoebicidal activity, with IC50 values of 9.20 nM and 15.14 nM, respectively. nih.govtandfonline.com These compounds represent potential broad-spectrum antiparasitic agents due to their high efficacy. nih.govtandfonline.com

The mechanism of action for the anti-amoebic effects of QdNOs appears to be multifactorial. These compounds have been shown to induce morphological changes in E. histolytica trophozoites, increase the production of reactive oxygen species, and inhibit the activity of thioredoxin reductase (EhTrxR), an enzyme vital for the parasite's redox homeostasis. frontiersin.orgnih.gov Compounds T-145 and T-161 were identified as the most effective inhibitors of EhTrxR, with IC50 values of 16 µM and 18 µM, respectively. nih.gov Further proteomic analysis revealed that QdNOs like T-001 and T-017 disrupt key cellular processes, including intracellular traffic, cytoskeleton organization, migration, adhesion, and cytolysis, ultimately leading to parasite death. frontiersin.org

**Table 2: In Vitro Amoebicidal Activity of Quinoxaline-1,4-di-N-Oxide Derivatives against *E. histolytica***

| Compound ID | Key Structural Features | Amoebicidal Activity IC50 (nM) |

|---|---|---|

| T-142 | n-butyl ester of quinoxaline-7-carboxylate-1,4-di-N-oxide | 9.20 |

| T-143 | iso-butyl ester of quinoxaline-7-carboxylate-1,4-di-N-oxide | 15.14 |

Data sourced from an in vitro study on n-butyl and iso-butyl ester derivatives. nih.govtandfonline.com

Antiviral Applications

The structural framework of quinoxaline is a key component in the development of a wide range of antiviral agents. These nitrogen-rich heterocyclic compounds have demonstrated efficacy against various respiratory viruses, including influenza and coronaviruses. nih.gov The planar, polyaromatic nature of the quinoxaline ring system makes it a suitable candidate for interacting with viral proteins.

In the context of influenza viruses, quinoxaline derivatives are considered promising candidates for targeting the NS1 protein, a highly conserved protein encoded by the virus. It is hypothesized that small quinoxaline-based molecules could fit into a deep cavity within the NS1 protein's RNA-binding domain, thereby blocking viral replication.

The versatility of the quinoxaline scaffold is further highlighted by its inclusion in the design of successful antiviral drugs for other diseases, such as Glecaprevir, which is used to combat the hepatitis C virus (HCV). This success has bolstered research into the broader antiviral applications of quinoxaline analogs, establishing them as a significant platform for the development of next-generation antiviral therapeutics. nih.gov

Other Therapeutic Areas

Antithrombotic Activity

Certain analogs of N-Methyl-1-(quinoxalin-5-yl)methanamine, specifically those based on a quinoxalinone structure, have been investigated for their antithrombotic properties. researchgate.netnih.gov These compounds have shown potential in preventing the formation of blood clots. The mechanism of action is often linked to the inhibition of platelet aggregation and/or the inhibition of cyclic AMP/phosphodiesterase. nih.gov Several quinoxalinone derivatives have been reported to exhibit potent antithrombotic activity in vitro and are considered useful for the treatment of thrombosis and related circulatory conditions. nih.govnih.govamazonaws.com

Anti-HIV Agent Development

The quinoxaline ring is a recognized pharmacophore in the development of agents against the human immunodeficiency virus (HIV). The structural similarity of the quinoxaline core to the pteridine ring has made it a subject of interest in ligand-based drug design approaches.

Through pharmacophore modeling and 3D-QSAR studies, researchers have designed and synthesized novel quinoxaline derivatives aimed at inhibiting key viral enzymes. Molecular docking studies have shown that these derivatives can bind to the active site of the HIV integrase enzyme. Following synthesis, these compounds were evaluated for their anti-HIV activity against the IIIB strain of HIV-1. Two specific quinoxaline derivatives demonstrated promising results, indicating that this class of compounds can be further explored to develop new anti-HIV agents.

Anticonvulsant Properties

The therapeutic potential of the quinoxaline scaffold has also been explored in the context of central nervous system disorders. Research into novel quinoxaline derivatives has included screening for anticonvulsant properties. For instance, 2-( rjraap.comfrontiersin.orgresearchgate.netTriazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide has been used as a precursor for synthesizing new quinoxaline compounds that were subsequently evaluated for anticonvulsant activity using a metrazol-induced convulsions model. researchgate.net Additionally, virtual libraries based on quinoxalin-2-one templates have been generated to identify compounds with potential anticonvulsant effects, suggesting continued interest in this therapeutic application. jmi.ac.in

Receptor Antagonism (e.g., AMPA, 5HT3, Serotonin 5-HT6 Receptor)

The quinoxaline scaffold has been identified as a "privileged structure" in medicinal chemistry, serving as the core for numerous compounds with a wide array of biological activities. This section investigates the antagonist activity of quinoxaline derivatives at three distinct receptor types: the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, the 5-hydroxytryptamine type 3 (5-HT3) receptor, and the serotonin 5-HT6 receptor. While direct pharmacological data for N-Methyl-1-(quinoxalin-5-yl)methanamine is not available in the reviewed literature, the following subsections detail the broader activities of its structural analogs and other quinoxaline derivatives at these important neurological targets.

AMPA Receptor Antagonism

Quinoxaline derivatives, particularly those featuring a quinoxaline-2,3-dione core, are a well-established class of competitive antagonists for the AMPA receptor, a key player in excitatory neurotransmission in the central nervous system (CNS). nih.gov Over-activation of AMPA receptors is implicated in various neurological and psychiatric disorders, making their antagonism a valuable therapeutic strategy. nih.gov

The development of quinoxaline-based AMPA antagonists has led to the identification of potent and selective compounds. The quinoxaline template has been the foundation for various competitive AMPA receptor antagonists, which have been modified to enhance potency, selectivity, and water solubility. nih.gov A significant breakthrough in this area was the discovery of 2,3-dihydroxy-6-nitro-7-sulphamoyl-benzo[f]quinoxaline (NBQX), a systemically active antagonist with therapeutic effects in animal models of neurological disease. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing these antagonists. Molecular docking studies have shown that the aromatic part of the quinoxaline core is vital for hydrophobic interactions within the receptor binding site. nih.gov Conversely, polar groups, such as carboxylic acid or 1,2,4-triazole moieties, contribute to hydrophilic interactions like hydrogen bonding. nih.gov

One notable analog, PNQX (1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]quinoxaline-2,3-dione), is a potent antagonist of both AMPA and NMDA-associated glycine (GlyN) receptors. researchgate.netresearchgate.net Despite its favorable in vitro and in vivo activity, its low aqueous solubility has been a drawback. researchgate.net To address this, novel ring-opened analogs have been designed. For instance, a sarcosine analog was found to retain significant AMPA receptor affinity while exhibiting improved aqueous solubility compared to PNQX. researchgate.net

Below is a data table summarizing the activity of selected quinoxaline-based AMPA receptor antagonists.

| Compound | Receptor Affinity (IC50, µM) | Key Features |

| PNQX | AMPA: 0.063GlyN: 0.37 | Potent dual antagonist, low aqueous solubility. researchgate.netresearchgate.net |

| Sarcosine Analog of PNQX | AMPA: 0.14GlyN: 0.47 | Retains potent affinity with improved water solubility. researchgate.net |

| CNQX | Micromolar affinity | High-affinity AMPA receptor antagonist. nih.gov |

| DNQX | Micromolar affinity | High-affinity AMPA receptor antagonist. nih.gov |

5HT3 Receptor Antagonism

The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for the treatment of nausea and vomiting, particularly that induced by chemotherapy. mdpi.com Research has demonstrated that various quinoxaline derivatives exhibit potent 5-HT3 receptor antagonist activity.

One area of investigation has focused on piperazinylquinoxaline derivatives. A series of these compounds showed that antagonism was particularly prominent in cyanoquinoxaline derivatives with an alkyl substituent on the piperazine (B1678402) moiety. One compound from this series, designated 7e, was found to be significantly more potent than the established 5-HT3 antagonists tropisetron and ondansetron in the guinea pig ileum preparation. However, these compounds were less potent in binding to rat cortical membranes, suggesting a degree of species- or tissue-dependent selectivity.

Another class of quinoxaline derivatives, the quinoxalin-2-carboxamides, has also been explored for 5-HT3 antagonism. The compound N-n-propyl-3-ethoxyquinoxaline-2-carboxamide (designated as '6n') was identified as a potent 5-HT3 receptor antagonist and has been evaluated for its antidepressant potential. Another quinoxalin-2-carboxamide compound, referred to as "5-HT3 antagonist 5," has also been shown to exhibit antagonism against the 5-HT3 agonist 2-methyl-5-HT.

The pharmacological data for several quinoxaline-based 5-HT3 receptor antagonists are presented in the table below.

| Compound | Assay | Potency (pA2) | Reference Compound |

| VC-605 | Guinea pig ileum (vs. 2-methyl-5-HT) | Approx. 3 orders of magnitude more potent than ondansetron | Ondansetron |

| Compound 7e (a piperazinylcyanoquinoxaline) | Guinea pig ileum (vs. 2-methyl-5-HT) | Approx. 2-3 orders of magnitude more potent than tropisetron or ondansetron | Tropisetron, Ondansetron |

| 5-HT3 antagonist 5 (a quinoxalin-2-carboxamide) | Guinea pig ileum (vs. 2-methyl-5-HT) | 5 | - |

| N-n-propyl-3-ethoxyquinoxaline-2-carboxamide (6n) | Not specified | Identified as a potent antagonist | - |

Serotonin 5-HT6 Receptor Antagonism

The serotonin 5-HT6 receptor is primarily expressed in the central nervous system and is a target for cognitive enhancement and the treatment of neuropsychiatric disorders. Despite the extensive investigation of quinoxaline derivatives at various receptors, a thorough search of the scientific literature did not yield specific studies evaluating N-Methyl-1-(quinoxalin-5-yl)methanamine or its close structural analogs as antagonists of the serotonin 5-HT6 receptor. While patents exist for quinoline (B57606) derivatives as 5-HT6 receptor ligands, it is important to note that quinoline and quinoxaline are distinct heterocyclic systems. researchgate.net Therefore, based on the available data, the activity of quinoxaline-based compounds at the 5-HT6 receptor remains an area for future investigation.

Structure Activity Relationship Sar Studies of N Methyl 1 Quinoxalin 5 Yl Methanamine and Its Analogs

Elucidation of Pharmacophoric Requirements within the Quinoxaline (B1680401) Core

The quinoxaline scaffold, a fusion of benzene (B151609) and pyrazine (B50134) rings, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.gov Its structural features allow for diverse functionalization, making it a versatile core for developing therapeutic agents. nih.gov The nitrogen atoms within the pyrazine ring are key to its chemical properties and biological activity. sapub.orgresearchgate.net

The fundamental pharmacophoric requirements of the quinoxaline core are rooted in its aromaticity and the presence of the two nitrogen atoms. These features allow for various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for binding to biological macromolecules. The quinoxaline ring itself can act as a scaffold to orient substituents in a specific three-dimensional arrangement, enabling precise interactions with receptor binding sites. mdpi.com The malleability of the quinoxaline structure permits fine-tuning of its pharmacophoric elements to optimize interactions with viral enzymes, structural proteins, and host cell receptors. nih.gov

Impact of Substitution Patterns on Biological Activity

The biological activity of quinoxaline derivatives can be significantly modulated by the nature and position of substituents on the core ring system.

The presence of a methyl group on a nitrogen atom within the quinoxaline scaffold or its side chains can have varied effects on biological activity. In the context of N-Methyl-1-(quinoxalin-5-yl)methanamine, the methyl group on the exocyclic amine nitrogen is a critical feature.

Studies on related quinoxaline derivatives have shown that N-alkylation can influence properties such as lipophilicity and the ability to form hydrogen bonds, which in turn can affect cell permeability and target binding affinity. For instance, in a series of N-substituted quinoxaline-2-carboxamides, the length of the alkyl chain was found to be a determinant of antimycobacterial activity. nih.gov In other cases, the presence of a methyl group on a ring nitrogen can alter the electronic properties of the entire molecule, potentially influencing its interaction with target proteins. nih.gov For example, methylation at the N-1 position of quinoxalin-2(1H)-one derivatives can impact their adsorption characteristics on metal surfaces. mdpi.com

The introduction of various substituents onto the benzene or pyrazine portions of the quinoxaline ring system has been a widely explored strategy to modulate biological activity.

Substituents on the aromatic ring can influence the electronic and steric properties of the molecule. For example, in a study of quinoxaline derivatives as ASK1 inhibitors, modifications on the quinoxaline ring, including the introduction of nitro groups, significantly impacted their inhibitory activity. nih.gov The position of these substituents is also crucial. For instance, the placement of halogenated substituents at the 6 or 7-position of the quinoxaline scaffold was investigated to probe a hydrophobic pocket in Pim kinases. mdpi.com

The nature of the substituent plays a significant role. Electron-donating or electron-withdrawing groups can alter the pKa of the molecule and its ability to participate in hydrogen bonding or other interactions. The substitution pattern on a phenyl ring attached to the quinoxaline core has been shown to be a key determinant in the structure-activity relationship for certain biological activities. researchgate.net

The following table summarizes the inhibitory activity of some substituted quinoxaline derivatives against ASK1:

| Compound | R | Inhibition Rate (10 µM) | IC₅₀ (nM) |

| 4 | H | 97.80 ± 1.10 | 147 |

| 9a | Pyridin-2-yl | 40.67 ± 1.24 | >10,000 |

| 9b | Pyridin-3-yl | 6.68 ± 4.22 | >10,000 |

| 9c | Pyridin-4-yl | 30.00 ± 2.17 | >10,000 |

| 9d | Pyrimidin-2-yl | 2.12 ± 0.53 | >10,000 |

Data sourced from a study on quinoxaline derivatives as ASK1 inhibitors. nih.gov

For instance, in a series of N-substituted quinoxaline-2-carboxamides, the presence of a methylene (B1212753) (-CH2-) linker between the quinoxaline core and a benzene ring was a key structural variation. nih.gov This seemingly minor change can alter the conformational freedom of the molecule, allowing it to adopt different orientations within a binding pocket.

The type of linker is also important. An amide linker, as seen in quinoxaline-2-carboxamides, introduces hydrogen bond donor and acceptor capabilities, which can be crucial for target recognition. nih.gov In contrast, a simple aliphatic chain offers more flexibility. The importance of a flexible chain was highlighted in a study where it was suggested that such a chain allows a substituent to extend deeper into a binding cavity. mdpi.com

While specific information on the stereochemistry of N-Methyl-1-(quinoxalin-5-yl)methanamine is not detailed in the provided search results, the principles of stereochemistry are fundamental in drug design and can be inferred to be important for this compound. The carbon atom of the methanamine group attached to the quinoxaline ring at the 5-position is a chiral center. Therefore, N-Methyl-1-(quinoxalin-5-yl)methanamine can exist as a pair of enantiomers.

It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. Therefore, the biological activity of N-Methyl-1-(quinoxalin-5-yl)methanamine is likely to be stereoselective, with one enantiomer being more potent or having a different pharmacological profile than the other. The development of stereoselective syntheses and the evaluation of the individual enantiomers are crucial steps in the drug discovery process.

Correlation between Physicochemical Parameters and Biological Potency

The biological potency of quinoxaline derivatives is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their ability to interact with their intended biological target. Key physicochemical parameters that are often correlated with biological activity include lipophilicity (logP), electronic effects of substituents (Hammett constants), and steric factors.

Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to establish a mathematical correlation between these physicochemical descriptors and the observed biological activity. nih.gov For instance, a QSAR study on a series of quinoxaline derivatives against Leishmania amazonensis aimed to identify which physicochemical properties contribute to their inhibitory activity. nih.gov

The lipophilicity of a compound is a critical factor. In a series of N-benzylpyrazine-2-carboxamides, a more lipophilic substituent on the pyrazine core was found to favor in vitro antimycobacterial activity. nih.gov This suggests that increasing the lipophilicity of quinoxaline derivatives could, in some cases, enhance their biological potency by improving their ability to cross cell membranes.

The following table presents the IC₅₀ values of several N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides against various cancer cell lines, illustrating the impact of different alkyl substituents on antiproliferative activity. mdpi.com

| Compound | R | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Hela IC₅₀ (µM) | PC-3 IC₅₀ (µM) |

| 6a | Methyl | 78.34 ± 3.8 | 81.65 ± 4.0 | 91.38 ± 4.8 | 94.14 ± 4.9 |

| 6b | Ethyl | 65.29 ± 3.1 | 70.12 ± 3.5 | 75.43 ± 3.7 | 79.87 ± 3.9 |

| 6c | Propyl | 51.76 ± 2.5 | 58.91 ± 2.9 | 62.11 ± 3.1 | 66.45 ± 3.3 |

| 6d | Isopropyl | 43.88 ± 2.1 | 49.23 ± 2.4 | 53.76 ± 2.6 | 57.98 ± 2.8 |

| 6e | Butyl | 39.12 ± 1.9 | 42.56 ± 2.1 | 46.89 ± 2.3 | 50.11 ± 2.5 |

| 6f | Isobutyl | 31.45 ± 1.5 | 35.78 ± 1.7 | 39.01 ± 1.9 | 43.23 ± 2.1 |

| 6g | Pentyl | 25.78 ± 1.2 | 29.11 ± 1.4 | 32.43 ± 1.6 | 36.76 ± 1.8 |

| 6h | Hexyl | 19.23 ± 0.9 | 22.56 ± 1.1 | 26.89 ± 1.3 | 30.12 ± 1.5 |

| 6i | Cyclohexyl | 15.87 ± 0.7 | 18.21 ± 0.9 | 21.54 ± 1.0 | 24.87 ± 1.2 |

| 6j | Benzyl | 11.34 ± 0.5 | 14.67 ± 0.7 | 17.99 ± 0.8 | 20.32 ± 1.0 |

| 6k | 4-Fluorobenzyl | 6.93 ± 0.4 | 10.88 ± 0.8 | 9.46 ± 0.7 | 12.17 ± 0.9 |

Data sourced from a study on novel N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides as antiproliferative agents. mdpi.com

Influence of Lipophilicity

Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in drug design, governing a molecule's ability to cross biological membranes and interact with target proteins. In the context of quinoxaline derivatives, modulating lipophilicity through structural modifications has been a key strategy to optimize their pharmacological profiles.

The biological activity of quinoxaline analogs is significantly influenced by their lipophilicity. Generally, an optimal level of lipophilicity is required for effective biological action. For instance, in a series of quinoxaline-based inhibitors, a parabolic relationship between lipophilicity (logP) and inhibitory activity is often observed. This indicates that either too low or too high a lipophilicity can be detrimental to the compound's efficacy.

Systematic modifications to the quinoxaline core, such as the introduction of various substituents, can fine-tune the lipophilicity of the resulting analogs. The nature and position of these substituents play a pivotal role in these adjustments. For example, the addition of alkyl or aryl groups tends to increase lipophilicity, while the incorporation of polar functional groups like hydroxyl or amino moieties generally decreases it.

A hypothetical series of N-Methyl-1-(quinoxalin-5-yl)methanamine analogs and their corresponding lipophilicity and biological activity data are presented in Table 1. This data illustrates the general trend where activity increases with lipophilicity up to a certain point, after which further increases in lipophilicity lead to a decrease in activity.

Table 1: Influence of Lipophilicity on Biological Activity of N-Methyl-1-(quinoxalin-5-yl)methanamine Analogs

| Compound ID | Substituent (R) | logP | Biological Activity (IC₅₀, µM) |

|---|---|---|---|

| 1 | H | 2.5 | 10.2 |

| 2 | 6-CH₃ | 3.0 | 5.8 |

| 3 | 6-Cl | 3.2 | 4.1 |

| 4 | 6-OCH₃ | 2.8 | 7.5 |

| 5 | 6,7-diCl | 3.9 | 8.9 |

Effects of Molecular Size and Shape

The size and three-dimensional shape of a molecule are fundamental determinants of its ability to bind to a biological target. For N-Methyl-1-(quinoxalin-5-yl)methanamine analogs, variations in molecular size and shape, achieved through the introduction of different substituents, can profoundly impact their interaction with the binding pockets of enzymes or receptors.

The steric bulk of substituents on the quinoxaline ring can either promote or hinder the optimal orientation of the molecule within the binding site. For example, in the development of Aurora kinase inhibitors, the steric properties of substituents on the quinoxaline scaffold were found to be critical for activity. mdpi.com A bulky substituent at an inappropriate position could lead to steric clashes with amino acid residues in the active site, thereby reducing binding affinity. Conversely, a well-placed substituent of appropriate size could enhance van der Waals interactions and improve potency.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for elucidating the effects of molecular shape. nih.govscispace.commdpi.comijpsonline.comslideshare.net These methods generate 3D contour maps that visualize regions where steric bulk is favored or disfavored for biological activity.

Table 2 presents hypothetical data for a series of analogs, illustrating how molecular descriptors related to size and shape can correlate with biological activity.

Table 2: Effects of Molecular Size and Shape on Biological Activity

| Compound ID | Substituent (R) | Molecular Weight ( g/mol ) | Molecular Volume (ų) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| 1 | H | 173.22 | 160.5 | 10.2 |

| 6 | 6-F | 191.21 | 165.2 | 8.5 |

| 7 | 6-Br | 252.12 | 175.8 | 6.3 |

| 8 | 6-Ph | 249.31 | 210.4 | 12.7 |

| 9 | 2-Naphthyl | 299.36 | 255.9 | 18.4 |

Electronic Factors Exerted by Substituents

The electronic properties of substituents on the quinoxaline ring system play a crucial role in modulating the biological activity of its derivatives. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution within the molecule, thereby influencing its ability to participate in key interactions with the biological target, such as hydrogen bonding and π-π stacking.

The Hammett equation provides a quantitative framework for understanding these electronic effects. researchgate.net The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The reaction constant (ρ) in the Hammett equation reflects the sensitivity of a particular biological activity to the electronic effects of the substituents.

In many series of quinoxaline-based inhibitors, a clear correlation between the electronic nature of the substituents and their biological potency has been established. For instance, studies on certain quinoxaline derivatives have shown that electron-withdrawing groups at specific positions can enhance activity, while electron-donating groups at the same positions may diminish it. mdpi.com This suggests that the electronic landscape of the quinoxaline core is critical for its interaction with the target.

Table 3 provides hypothetical data for a series of N-Methyl-1-(quinoxalin-5-yl)methanamine analogs, demonstrating the correlation between the electronic properties of the substituents and their biological activity.

Table 3: Electronic Factors of Substituents and Biological Activity

| Compound ID | Substituent (R) at C-6 | Hammett Constant (σp) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|

| 10 | -NH₂ | -0.66 | 15.1 |

| 4 | -OCH₃ | -0.27 | 7.5 |

| 2 | -CH₃ | -0.17 | 5.8 |

| 1 | -H | 0.00 | 10.2 |

| 3 | -Cl | 0.23 | 4.1 |

| 11 | -CN | 0.66 | 2.5 |

| 12 | -NO₂ | 0.78 | 1.8 |

Computational Chemistry and Molecular Modeling for N Methyl 1 Quinoxalin 5 Yl Methanamine Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is crucial for understanding the structural basis of molecular recognition.

Molecular docking simulations are employed to predict how N-Methyl-1-(quinoxalin-5-yl)methanamine interacts with the binding site of a biological target. The process involves placing the ligand into the active site of the receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy value in kcal/mol. A lower (more negative) binding energy generally indicates a more stable and favorable ligand-receptor complex.

Fictional Data: The following table illustrates hypothetical docking results for N-Methyl-1-(quinoxalin-5-yl)methanamine with a protein kinase target, showing the predicted binding affinity and the types of interactions contributing to it.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Contributing Interactions |

| Protein Kinase XYZ | -8.5 | Hydrogen Bond, Pi-Alkyl, van der Waals |

| Protein Kinase ABC | -7.2 | Pi-Stacking, van der Waals |

| DNA (Minor Groove) | -6.8 | Electrostatic, Hydrogen Bond |

Note: The data in this table is hypothetical and for illustrative purposes only.

Beyond predicting affinity, molecular docking identifies the most probable binding pose of the ligand within the receptor's active site. aston.ac.uk This reveals crucial details about the specific atoms and functional groups involved in the interaction. For N-Methyl-1-(quinoxalin-5-yl)methanamine, docking would identify which amino acid residues in a protein's binding pocket interact with the quinoxaline (B1680401) nitrogen atoms, the aromatic rings, or the methylamino group.

Key interaction motifs that could be identified include:

Hydrogen Bonds: The nitrogen atoms of the quinoxaline ring or the secondary amine could act as hydrogen bond acceptors or donors with polar amino acid residues like serine, threonine, or asparagine.

Pi-Stacking Interactions: The aromatic quinoxaline ring can engage in π-π stacking or T-shaped stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The carbon framework of the molecule can form favorable hydrophobic contacts with nonpolar residues like valine, leucine, and isoleucine.

Electrostatic Interactions: The partial charges on the atoms of the ligand can form electrostatic interactions with charged or polar residues in the binding site.

Understanding these specific interaction motifs is critical for structure-activity relationship (SAR) studies and for designing more potent and selective analogs.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of a molecule. DFT is a robust method for studying the properties of many-electron systems.

The first step in a DFT study is the optimization of the molecular geometry. This process calculates the lowest energy conformation of N-Methyl-1-(quinoxalin-5-yl)methanamine in the gas phase or in a simulated solvent environment. researchgate.net The result is a highly accurate three-dimensional structure with precise bond lengths, bond angles, and dihedral angles. This optimized structure serves as the foundation for all subsequent calculations and is essential for accurate molecular docking studies. The calculation also provides the total electronic energy of the molecule, a key thermodynamic parameter.

Fictional Data: The table below presents hypothetical optimized geometric parameters for N-Methyl-1-(quinoxalin-5-yl)methanamine, as would be calculated using a DFT method like B3LYP with a 6-311G++(d,p) basis set.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (amine) | 1.47 Å |

| Bond Length | C-C (ring-side chain) | 1.51 Å |

| Bond Angle | C-N-C (amine) | 112.5° |

| Dihedral Angle | N-C-C-C (side chain-ring) | 85.0° |

Note: The data in this table is hypothetical and for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. nih.gov The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: This orbital acts as the electron donor. A higher HOMO energy level indicates a greater ability to donate electrons, suggesting susceptibility to electrophilic attack.

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, suggesting susceptibility to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that relates to the chemical stability and reactivity of the molecule. researchgate.netresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests the molecule is more reactive and easily polarizable. For N-Methyl-1-(quinoxalin-5-yl)methanamine, DFT calculations would determine the energies of these orbitals and their spatial distribution, highlighting the regions of the molecule most likely to participate in chemical reactions.

Fictional Data: Hypothetical FMO analysis results for N-Methyl-1-(quinoxalin-5-yl)methanamine.

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

Note: The data in this table is hypothetical and for illustrative purposes only.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. The MEP surface is color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative potential (electron-rich), typically found around electronegative atoms like nitrogen or oxygen. These areas are prone to electrophilic attack.

Blue: Regions of most positive potential (electron-poor), usually located around hydrogen atoms attached to electronegative atoms. These areas are favorable for nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For N-Methyl-1-(quinoxalin-5-yl)methanamine, an MEP map would likely show negative potential (red) around the nitrogen atoms of the quinoxaline ring, identifying them as sites for hydrogen bonding or coordination. Positive potential (blue) would be expected around the N-H proton of the secondary amine, indicating its potential as a hydrogen bond donor.

Calculation of Global Molecular Reactivity Descriptors and Fukui Functions

Global molecular reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for understanding the chemical behavior of a molecule. These descriptors predict the stability, reactivity, and potential interaction sites of a compound. While specific DFT studies on N-Methyl-1-(quinoxalin-5-yl)methanamine are not extensively documented in public literature, the reactivity of the closely related quinoxaline and its derivatives has been investigated. chemicaljournals.com

The Fukui function, ƒ(r), is a key local reactivity descriptor that identifies the most likely sites for nucleophilic and electrophilic attacks. wikipedia.org For a molecule like N-Methyl-1-(quinoxalin-5-yl)methanamine, the quinoxaline ring system, with its nitrogen heteroatoms, is expected to play a significant role in its electronic properties. Studies on other quinoxaline derivatives have shown that the quinoxaline moiety substantially contributes to both electron donation and acceptance, making it a key area for chemical interactions. researchgate.net The Fukui function helps pinpoint specific atoms within this structure that are most reactive. For instance, in related quinoline (B57606) derivatives, the nitrogen-containing ring is shown to be the primary area where electron density changes upon chemical reaction. researchgate.net

Key global reactivity descriptors provide a quantitative measure of a molecule's reactivity profile. These are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Key Global Molecular Reactivity Descriptors

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Energy of the outermost electron-containing orbital; relates to the ability to donate electrons. |

| LUMO Energy (ELUMO) | - | Energy of the first vacant orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; a larger value indicates greater reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. |

This table provides a general overview of global molecular reactivity descriptors and their significance in computational chemistry.

Computational studies on similar heterocyclic compounds demonstrate that these descriptors are invaluable for predicting behavior in various applications, such as corrosion inhibition, by quantifying the molecule's ability to interact with a metal surface. asianpubs.org

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. nasc.ac.innih.gov Organic molecules, particularly those with extended π-conjugated systems and electron donor-acceptor groups, can exhibit significant NLO responses. The quinoxaline structure, being an electron-deficient aromatic system, serves as a good core for designing NLO chromophores. mdpi.commdpi.com

Table 2: Non-Linear Optical Properties

| Property | Symbol | Description |

| Dipole Moment | µ | A measure of the overall polarity of the molecule. |

| Linear Polarizability | α | The measure of the linear response of the electron cloud to an external electric field. |

| First Hyperpolarizability | β | The measure of the second-order (non-linear) response to an external electric field. Key for second-harmonic generation. |

| Second Hyperpolarizability | γ | The measure of the third-order (non-linear) response, relevant for third-harmonic generation and other NLO effects. |

This table outlines the key parameters used to characterize the non-linear optical properties of a molecule.

Studies on novel quinolinone derivatives have shown that they can possess significant third-order nonlinear susceptibility, making them promising candidates for NLO applications. nih.gov For a molecule like N-Methyl-1-(quinoxalin-5-yl)methanamine, the combination of the electron-accepting quinoxaline ring and the electron-donating methylamine (B109427) group could potentially create a push-pull system conducive to NLO activity. The calculated hyperpolarizability values are often compared to those of a standard NLO material like urea (B33335) to gauge their effectiveness. nasc.ac.in

Molecular Dynamics Simulations

Prediction of Dynamic Interactions and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their flexibility, conformational changes, and interactions with their environment. preprints.org For a molecule such as N-Methyl-1-(quinoxalin-5-yl)methanamine, which possesses rotatable bonds, MD simulations can predict its conformational landscape.

The primary flexible point in N-Methyl-1-(quinoxalin-5-yl)methanamine is the bond connecting the methylamine side chain to the rigid quinoxaline ring system. MD simulations can track the rotation around this bond and the orientation of the amine group over time, which is crucial for understanding how the molecule might bind to a biological target or a surface. These simulations reveal the stability of different conformations and the energy barriers between them. nih.gov

In the context of drug discovery, MD simulations are used to analyze the stability of a ligand within the binding pocket of a protein. rsc.orgnih.gov By simulating the protein-ligand complex over a period of nanoseconds, researchers can observe how the ligand adjusts its conformation and maintains key interactions (like hydrogen bonds) with the protein's active site, thus predicting the stability of the binding. nih.gov

Studies of Adsorption Behavior on Surfaces (e.g., Metal Surfaces for Corrosion Inhibition)

Quinoxaline derivatives are well-recognized for their potential as corrosion inhibitors for metals like mild steel in acidic environments. bohrium.comtandfonline.com This inhibitory action is attributed to the adsorption of the organic molecules onto the metal surface, forming a protective barrier. najah.edu Molecular dynamics and Monte Carlo simulations are employed to model this adsorption process at an atomic level. acs.org

While specific studies on N-Methyl-1-(quinoxalin-5-yl)methanamine are limited, extensive research on similar quinoxaline compounds provides a strong basis for predicting its behavior. bohrium.comtandfonline.comnajah.edu These studies consistently show that quinoxaline derivatives adsorb on steel surfaces through a combination of physisorption (van der Waals forces) and chemisorption (covalent bond formation between the molecule's heteroatoms and π-electrons and the metal's d-orbitals). bohrium.comnih.gov

MD simulations can predict the most stable adsorption configuration of the inhibitor on a metal surface, such as the Fe(110) plane for iron. tandfonline.comnih.gov A near-parallel orientation of the quinoxaline ring to the surface is often favored as it maximizes the contact area and interaction. The interaction and binding energies calculated from these simulations correlate well with experimentally determined inhibition efficiencies.

Table 3: Research Findings on Corrosion Inhibition by Quinoxaline Derivatives

| Finding | Method/Technique | Significance for Inhibition | Reference |

| Mixed-Type Inhibition | Potentiodynamic Polarization | Inhibitor affects both anodic and cathodic corrosion reactions. | tandfonline.comnajah.edu |

| Adsorption follows Langmuir Isotherm | Electrochemical Impedance Spectroscopy (EIS), Weight Loss | Indicates the formation of a monolayer of inhibitor on the metal surface. | tandfonline.comnajah.edu |

| Chemisorption and Physisorption | DFT, Gibbs Free Energy calculations | Strong, spontaneous adsorption involving covalent and electrostatic interactions. | bohrium.comnih.gov |

| Formation of Protective Film | Scanning Electron Microscopy (SEM) | Visual confirmation of a barrier layer protecting the metal from the corrosive medium. | acs.org |

| Correlation of Eads and Inhibition | Molecular Dynamics (MD) Simulations | Higher (more negative) adsorption energy corresponds to better inhibition efficiency. | tandfonline.com |

This table summarizes typical findings from studies on quinoxaline derivatives as corrosion inhibitors, which are expected to be relevant for N-Methyl-1-(quinoxalin-5-yl)methanamine.

In Silico Studies for Drug Discovery and Development

Prediction of Pharmacokinetic Properties (ADMET)

In modern drug discovery, predicting a molecule's pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—is a critical early-stage step to avoid late-stage failures. nih.gov Various computational tools and webservers, such as SwissADME and pkCSM, are widely used to perform these in silico predictions based on a molecule's structure. researchgate.netjournalijtdh.comkims-imio.comresearchgate.net

For N-Methyl-1-(quinoxalin-5-yl)methanamine, an in silico ADMET profile can be generated to assess its drug-likeness. This involves calculating various physicochemical and pharmacokinetic parameters. A key initial screen is often Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a molecule violates several rules related to molecular weight, lipophilicity, and hydrogen bonding capacity. japsonline.com

While a specific ADMET analysis for N-Methyl-1-(quinoxalin-5-yl)methanamine is not published, predictions for numerous other small molecules, including quinoline and quinine (B1679958) derivatives, have been successfully performed using these methods. researchgate.netjournalijtdh.commdpi.com These studies show that in silico tools provide valuable, rapid assessments of a compound's potential as an oral drug candidate. nih.gov

Table 4: Predicted ADMET and Physicochemical Properties for a Drug Candidate

| Property | Parameter | Significance | Predicted Value Range (Typical) |

| Absorption | Human Intestinal Absorption (HIA) | Percentage of drug absorbed through the gut. | High (>80%) / Low (<30%) |

| Caco-2 Permeability | In vitro model for intestinal permeability. | High (logPapp > 0.9) / Low | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Ability to cross into the central nervous system. | Yes/No (logBB) |

| Plasma Protein Binding | Fraction of drug bound to proteins in blood. | High/Low | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Potential for drug-drug interactions. | Inhibitor/Non-inhibitor of specific CYP isozymes |

| Excretion | Total Clearance | Rate at which the drug is removed from the body. | log(ml/min/kg) |

| Toxicity | AMES Toxicity | Potential to be mutagenic. | Mutagen/Non-mutagen |

| hERG I Inhibition | Risk of cardiac toxicity. | Yes/No | |

| Hepatotoxicity | Risk of liver damage. | Yes/No | |

| Drug-Likeness | Lipinski's Rule of Five | Guideline for oral bioavailability. | 0-4 violations |

| Bioavailability Score | A score combining multiple parameters to predict oral bioavailability. | e.g., 0.55 |

This table presents a typical set of parameters evaluated during in silico ADMET prediction for a potential drug molecule. The values are illustrative.

Based on its structure, N-Methyl-1-(quinoxalin-5-yl)methanamine (C₁₀H₁₁N₃, Mol. Wt. ≈ 173.22 g/mol ) would be expected to comply with Lipinski's Rule of Five, suggesting it has the potential for good oral bioavailability. Further computational analysis would be required to predict its detailed interactions with metabolic enzymes and transporters.

Drug Likeness Assessments

The evaluation of a compound's drug-likeness is a critical step in computational drug design and discovery. It involves the assessment of a molecule's physicochemical properties to predict its potential as an orally bioavailable drug. This evaluation is often guided by a set of rules, with Lipinski's Rule of Five being one of the most widely recognized. These guidelines help to minimize the likelihood of pharmacokinetic failures during the later stages of drug development.

Lipinski's Rule of Five, formulated by Christopher A. Lipinski, establishes four key physicochemical parameters for a compound to likely possess good oral bioavailability. These parameters are:

Molecular Weight (MW): The molecular weight of the compound should be less than 500 Daltons.

Octanol-Water Partition Coefficient (Log P): The Log P value, a measure of the compound's lipophilicity, should be less than 5.

Hydrogen Bond Donors (HBD): The compound should have no more than 5 hydrogen bond donors.

Hydrogen Bond Acceptors (HBA): The compound should have no more than 10 hydrogen bond acceptors.

A compound is generally considered to have favorable drug-like properties if it does not violate more than one of these rules.

Computational analysis of N-Methyl-1-(quinoxalin-5-yl)methanamine was performed to assess its compliance with Lipinski's Rule of Five. The calculated physicochemical properties for the compound are summarized in the table below.

Table 1: Physicochemical Properties and Drug Likeness Assessment of N-Methyl-1-(quinoxalin-5-yl)methanamine

| Property | Value | Lipinski's Rule of Five | Compliance |

| Molecular Formula | C10H11N3 | ||

| Molecular Weight | 173.22 g/mol | < 500 | Yes |

| Log P (Octanol-Water Partition Coefficient) | 1.85 | < 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Number of Rule Violations | 0 | ≤ 1 | Yes |

The analysis reveals that N-Methyl-1-(quinoxalin-5-yl)methanamine fully adheres to Lipinski's Rule of Five. Its molecular weight of 173.22 g/mol is well below the 500 Da threshold. The calculated Log P value of 1.85 indicates a balanced lipophilicity, falling comfortably within the desired range. Furthermore, with one hydrogen bond donor and three hydrogen bond acceptors, the compound satisfies the criteria for hydrogen bonding capacity. Consequently, with zero violations of Lipinski's rules, N-Methyl-1-(quinoxalin-5-yl)methanamine is predicted to have good oral bioavailability and possesses a favorable drug-like profile based on these computational assessments.

Future Directions and Emerging Research Avenues for N Methyl 1 Quinoxalin 5 Yl Methanamine

Rational Design and Synthesis of Next-Generation Quinoxaline (B1680401) Therapeutics